7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is a compound that falls under the category of quinazoline derivatives, which are known for their diverse biological activities. Quinazolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as kinase inhibitors. The specific compound in question features a fluorinated aromatic moiety and an amine functional group, which may enhance its biological activity and selectivity.
This compound can be classified as an anilinoquinazoline, a subclass of quinazolines characterized by the presence of an aniline group. The fluorine atom in the 5-position of the 2-methylphenyl ring is significant for its potential influence on the compound's pharmacological properties, such as increased lipophilicity and altered metabolic stability. The compound's structural formula is represented as C15H14FN3, with a molecular weight of approximately 255.29 g/mol.
The synthesis of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine typically involves several steps:
These synthetic pathways are crucial for optimizing yield and purity while minimizing by-products.
The molecular structure of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine consists of:
The structural formula can be represented as follows:
Key data points include:
The compound undergoes several types of chemical reactions:
The mechanism of action for 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine primarily involves its interaction with specific biological targets:
The physical properties include:
Chemical properties include:
Relevant data points include logP values indicating lipophilicity, which is critical for predicting bioavailability.
7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine has potential applications in various fields:
Quinazoline derivatives trace their origins to 1869, when Johann Peter Griess first synthesized a quinazoline compound by reacting cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," this heterocyclic system was later renamed "quinazoline" by Widdege in 1887 [1] [6]. The foundational Niementowski synthesis (1895) enabled efficient production of 4(3H)-quinazolinones through condensation of anthranilic acid and formamide, establishing a critical pathway for structural diversification [1] [3]. By the mid-20th century, systematic exploration revealed quinazoline’s privileged status in drug discovery, attributed to its tunable physicochemical properties and bioisosteric versatility [6].
Notable milestones include the development of the antihypertensive agent quinethazone (1958) and the sedative afloqualone (1980s). The 2000s witnessed FDA approvals of kinase inhibitors like gefitinib and erlotinib, underscoring quinazoline’s role in targeted oncology therapies [2] [6]. Over 150 natural quinazoline alkaloids have been identified, including the antimalarial febrifugine from Dichroa febrifuga, highlighting the scaffold’s biological relevance [3] [6].
Table 1: Historical Milestones in Quinazoline Drug Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1869 | 2-Cyano-3,4-dihydro-4-oxoquinazoline | N/A | First synthesized quinazoline derivative (Griess) |
1958 | Quinethazone | Antihypertensive/Diuretic | Early clinical quinazoline drug |
1985 | Afloqualone | Sedative-Hypnotic | Demonstrated CNS penetration capabilities |
2003 | Gefitinib | Anticancer (EGFR-TKI) | Validated 4-anilinoquinazoline scaffold in oncology |
2014 | Idelalisib | Anticancer (PI3Kδ inhibitor) | First-in-class therapy for hematological malignancies |
2-Aminoquinazoline derivatives represent a pharmacologically optimized subclass characterized by enhanced target affinity and metabolic stability. The 2-amino group serves as a hydrogen-bond donor/acceptor, facilitating critical interactions with biological targets such as:
Structure-activity relationship (SAR) studies demonstrate that substitutions at positions 6, 7, and 8 profoundly influence potency and selectivity. For instance:
Table 2: Pharmacological Impact of 2-Aminoquinazoline Modifications
Position | Substituent | Biological Consequence | Example Drug |
---|---|---|---|
2 | Amino (-NH₂) | Hydrogen bonding with kinase hinge regions | Idelalisib |
6 | Chloro/fluoro | Enhanced DNA binding and topoisomerase inhibition | Raltitrexed |
7 | Alkoxy groups | Increased metabolic stability and oral bioavailability | Erlotonib derivatives |
3 | Arylalkyl | Improved CNS penetration for neurological targets | Afloqualone |
The scaffold’s synthetic plasticity enables diverse functionalization strategies, including:
The compound 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine incorporates strategically designed pharmacophoric elements that potentiate its therapeutic relevance:
Aromatic Substitution Rationale
Core Scaffold Advantages
Computational modeling predicts favorable binding to oncological targets:
Synthetic accessibility is confirmed via:
This strategic integration of bioisosteric elements (fluorine), steric protection (ortho-methyl), and hydrogen-bonding capacity (2-amino) positions 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine as a versatile lead for rational drug design across oncological, antimicrobial, and anti-inflammatory indications.
Figure 1: Molecular Recognition Features of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine
[Quinazoline Core] | |-- 2-NH₂: H-bond donor/acceptor → Kinase hinge region | |-- C7-(5-Fluoro-2-methylphenyl) | |-- F: Halogen bonding → Protein backbone dipoles | |-- CH₃: Hydrophobic filling → Allosteric pocket
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7